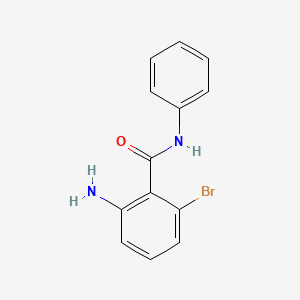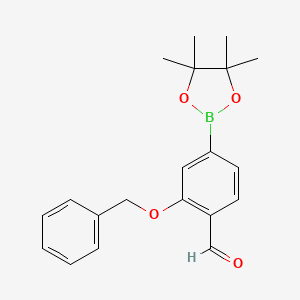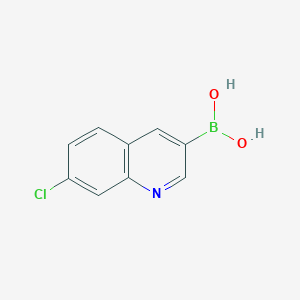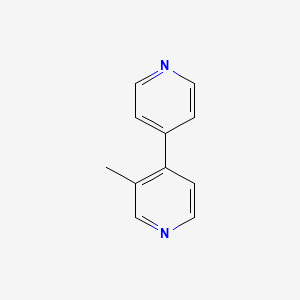
3-Methyl-4,4'-bipyridine
Overview
Description
3-Methyl-4,4'-bipyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry and Electrochemistry
- 3-Methyl-4,4'-bipyridine derivatives, including methylviologen, are integral in photochemistry and electrochemistry. They're used in solar energy conversion and as bridging ligands in metallosupramolecular assemblies or molecular wires (Durben & Baumgartner, 2011).
Material Science
- In material science, mono- and di-quaternized 4,4′-bipyridine derivatives are used for their redox activity and electrochromic properties. They are part of multifunctional chromic materials/compounds, often exhibiting solvent-/medium- and environment-responsive characteristics (Papadakis, 2019).
- These compounds are utilized in solid electrochromic devices (ECDs), demonstrating multicolor electrochromic changes and fast switching times, beneficial for environmentally friendly applications (Wang et al., 2011).
Solar Cell Applications
- In the context of solar cells, 4,4′-bipyridine derivatives are synthesized for use in dye-sensitized solar cells. These derivatives, like ruthenium bipyridine complexes, contribute to improved photophysical and electrochemical properties of the solar cells (Marin, Holder, & Schubert, 2004).
Supramolecular Chemistry
- In supramolecular chemistry, these derivatives act as ligands, forming complexes with transition metals like silver, cadmium, and ruthenium. They have potential in molecular recognition and complexation with metal ions (Tamminen et al., 2000).
Catalysis
- Additionally, 4,4′-bipyridine-based derivatives are pivotal in catalytic applications, particularly in the reduction of carbon dioxide (Smieja & Kubiak, 2010).
Photocatalysis
- They also play a significant role in photocatalytic CO2 reduction, where complexes of 4,4′-bipyridine derivatives are studied for their electrochemical, spectroscopic, and photocatalytic properties (Gholamkhass et al., 2005).
Coordination Polymers
- 4,4'-bipyridine derivatives are fundamental in the formation of coordination polymers, which are structurally diverse and functionally intriguing materials. They contribute to diverse ligating topology and functions in these polymers (Adarsh & Dastidar, 2012).
properties
IUPAC Name |
3-methyl-4-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMQYQMQPNCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4,4'-bipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



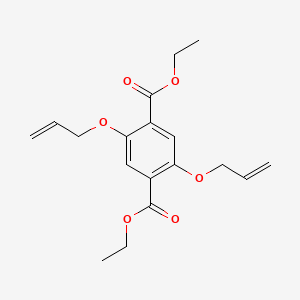
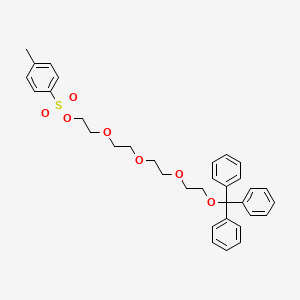
![2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8247957.png)
![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)
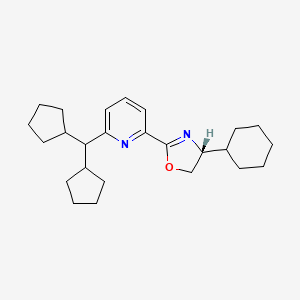


![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)
![2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)
